Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate

Lipophilicity Drug-likeness Solubility

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate (CAS 517870-14-3) is a 3,5-disubstituted isoxazole bearing a methyl ester at position 3 and a para-tolyl group at position With a molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , it serves as a versatile small-molecule scaffold and key intermediate in medicinal chemistry and agrochemical research. Its structural features confer predictable physicochemical properties, including a calculated logP of 2.44–2.61 and a topological polar surface area (TPSA) of 52.33 Ų , which place it within a favorable range for membrane permeability and oral bioavailability considerations.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 517870-14-3
Cat. No. B2739327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-methylphenyl)isoxazole-3-carboxylate
CAS517870-14-3
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC
InChIInChI=1S/C12H11NO3/c1-8-3-5-9(6-4-8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3
InChIKeyXUONPUJASNHQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate (CAS 517870-14-3): Core Identity for Sourcing & Differentiation


Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate (CAS 517870-14-3) is a 3,5-disubstituted isoxazole bearing a methyl ester at position 3 and a para-tolyl group at position 5. With a molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , it serves as a versatile small-molecule scaffold and key intermediate in medicinal chemistry and agrochemical research. Its structural features confer predictable physicochemical properties, including a calculated logP of 2.44–2.61 and a topological polar surface area (TPSA) of 52.33 Ų , which place it within a favorable range for membrane permeability and oral bioavailability considerations. The compound is commercially available at purities typically ≥95% , making it a reliable starting material for fragment-based drug discovery and focused library synthesis.

Why Generic Substitution of Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate Fails: The Cost of Overlooking Quantitative Differentiation


Isoxazole-3-carboxylate esters bearing different 5-aryl substituents or ester groups are frequently treated as interchangeable building blocks in procurement workflows. However, even minor structural variations produce measurable differences in lipophilicity, crystallinity, and downstream reactivity that directly impact synthetic efficiency and final compound properties. For example, replacing the methyl ester with an ethyl ester increases XlogP from ~2.6 to 2.9 , altering logD and potentially affecting pharmacokinetic profiles of derived leads. Similarly, the para-methylphenyl substituent confers distinct steric and electronic characteristics versus the unsubstituted phenyl or 4-bromophenyl analogs, which manifest in different melting points, solubilities, and coupling efficiencies. Treating these analogs as generically equivalent without quantitative justification risks irreproducible synthesis, unexpected SAR divergence, and procurement of suboptimal starting materials.

Product-Specific Quantitative Evidence Guide: Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate vs. Closest Analogs


Lipophilicity Advantage: Lower LogP vs. Ethyl Ester Enhances Aqueous Compatibility in Biochemical Assays

Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate exhibits a calculated LogP of 2.44 (ChemScene) to 2.61 (ChemBase), substantially lower than the XlogP of 2.9 reported for its direct ethyl ester analog, ethyl 5-(p-tolyl)isoxazole-3-carboxylate (CAS 88958-15-0) . This -0.3 to -0.5 log unit difference translates to approximately 2–3× greater predicted aqueous solubility, reducing the need for co-solvents in biochemical and cell-based assays.

Lipophilicity Drug-likeness Solubility

Thermal Stability and Crystallinity: Higher Melting Point vs. 4-Bromophenyl Analog Improves Handling and Storage

The melting point of methyl 5-(4-methylphenyl)isoxazole-3-carboxylate is reported as 190 °C , significantly higher than the 140–143 °C observed for its 4-bromophenyl analog (methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, CAS 517870-15-4) . This 47–50 °C difference indicates stronger crystal lattice energy and superior thermal stability, which reduces the risk of degradation or melting during ambient-temperature storage and handling.

Crystallinity Thermal stability Solid-phase synthesis

Optimized Heavy Atom Count: Reduced Molecular Weight vs. Bromophenyl Analog Facilitates Fragment-Based Design

With a molecular weight of 217.22 Da, methyl 5-(4-methylphenyl)isoxazole-3-carboxylate is 64.87 Da lighter than its 4-bromophenyl congener (282.09 Da) . This lower molecular weight positions it closer to the 'rule-of-three' fragment space (MW < 300 Da), while the brominated analog exceeds 280 Da and introduces a heavy halogen that may complicate metabolic profiling.

Fragment-based drug discovery Molecular weight Lead-likeness

Higher Ester Reactivity vs. Free Carboxylic Acid: Enabling Direct Amidation for Library Synthesis

The methyl ester of 5-(4-methylphenyl)isoxazole-3-carboxylate is a more versatile synthetic handle than the corresponding free carboxylic acid (CAS 33282-21-2, mp 184 °C dec.) . Methyl esters undergo direct aminolysis under milder conditions than carboxylic acids, which require in situ activation (e.g., HATU, EDC). This allows for single-step diversification into amide libraries without additional activation reagents, reducing step count and purification burden.

Synthetic accessibility Amidation Parallel synthesis

Patent-Validated Antibiotic Scaffold: The p-Tolyl-isoxazole Core is a Privileged Structure for β-Lactam Antibiotics

The 5-(4-methylphenyl)isoxazole-3-carboxylic acid core (the hydrolyzed form of the target ester) is explicitly exemplified in U.S. Patent 4,465,631 as a key component of broad-spectrum β-lactam antibiotics active against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa [1]. The methyl ester serves as a direct precursor to this validated pharmacophore, providing a pre-validated entry point into an antibiotic chemical space that has demonstrated in vivo efficacy.

Antibacterial β-lactam Privileged scaffold

Best Application Scenarios for Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate Based on Quantitative Differentiation


Fragment-Based Lead Generation Requiring Balanced Lipophilicity (LogP 2.4–2.6)

In fragment screening campaigns where aqueous solubility and minimal non-specific binding are paramount, the methyl ester's lower logP (2.44–2.61) compared to the ethyl ester (XlogP 2.9) translates to reduced compound aggregation and cleaner dose-response curves . This property makes it particularly suitable for biochemical assays run at high fragment concentrations (≥100 µM), where lipophilic fragments frequently produce false positives due to colloidal aggregation.

Solid-Phase or Automated Parallel Synthesis Requiring High-Melting, Non-Hygroscopic Solids

The compound's elevated melting point (190 °C) relative to the 4-bromophenyl analog (140–143 °C) ensures physical stability during automated weighing, storage in compound management systems, and solid-phase resin loading . This thermal robustness minimizes the risk of melting-related caking or degradation that could compromise dispensing accuracy in high-throughput synthesis platforms.

Direct Amidation for Combinatorial Amide Library Production

The methyl ester functional group enables direct thermal or Lewis acid-catalyzed aminolysis, bypassing the need for coupling reagents required by the free carboxylic acid . This single-step diversification is ideal for generating 96- or 384-well plate amide libraries, reducing reagent costs and simplifying post-reaction purification when targeting lead-like chemical space.

Antibiotic Discovery Leveraging a Pre-Validated Isoxazole Pharmacophore

Given the explicit exemplification of the 5-(4-methylphenyl)isoxazole-3-carboxylic acid scaffold in patented β-lactam antibiotics with broad-spectrum activity , the methyl ester serves as an ideal starting material for medicinal chemistry programs targeting Gram-negative pathogens. Researchers can rapidly synthesize and screen amide or ester derivatives, building upon a scaffold with established antibacterial precedent rather than exploring uncharted chemical space.

Quote Request

Request a Quote for Methyl 5-(4-methylphenyl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.